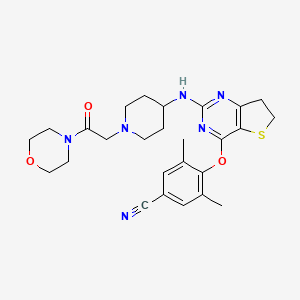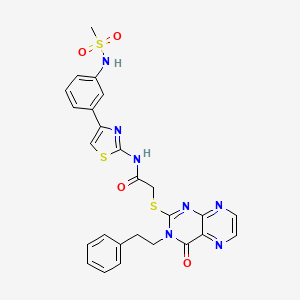
Pitcoin3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Pitcoin3 involves multiple steps, starting with the preparation of the core pteridine structure. The synthetic route typically includes the following steps:
Formation of the pteridine core: This involves the condensation of appropriate precursors under controlled conditions.
Thioether formation: The pteridine core is then reacted with a thiol compound to form the thioether linkage.
Acetamide formation:
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pitcoin3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the thiazole and pteridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pitcoin3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the catalytic activity of PI3KC2α and related enzymes.
Biology: this compound is employed in cellular studies to investigate the role of PI3KC2α in various biological processes, including membrane dynamics and cell signaling.
Medicine: The compound has shown potential as an antithrombotic agent by counteracting platelet membrane remodeling.
Mécanisme D'action
Pitcoin3 exerts its effects by selectively inhibiting the catalytic activity of PI3KC2α. This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes. By targeting PI3KC2α, this compound disrupts membrane remodeling and endocytic dynamics, leading to its antithrombotic and potential anticancer effects .
Comparaison Avec Des Composés Similaires
Pitcoin3 is unique due to its high selectivity for PI3KC2α. Similar compounds include:
PI3KC2β inhibitors: These compounds target a different isoform of the enzyme and have distinct biological effects.
PI3KC2γ inhibitors: These inhibitors also target a different isoform and are used in different research contexts.
Compared to these similar compounds, this compound’s selectivity for PI3KC2α makes it particularly valuable for studying the specific functions of this isoform and developing targeted therapies.
Propriétés
Formule moléculaire |
C26H23N7O4S3 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
N-[4-[3-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23N7O4S3/c1-40(36,37)32-19-9-5-8-18(14-19)20-15-38-25(29-20)30-21(34)16-39-26-31-23-22(27-11-12-28-23)24(35)33(26)13-10-17-6-3-2-4-7-17/h2-9,11-12,14-15,32H,10,13,16H2,1H3,(H,29,30,34) |
Clé InChI |
ZQUVBPXCXCKORU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=NC=CN=C4C(=O)N3CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


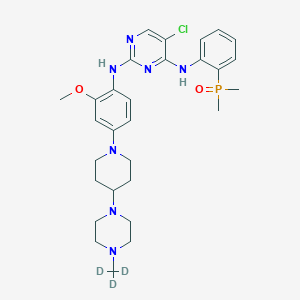
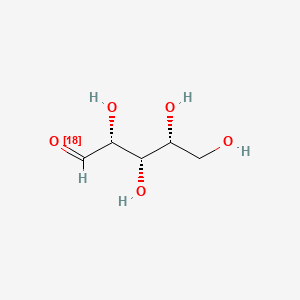
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
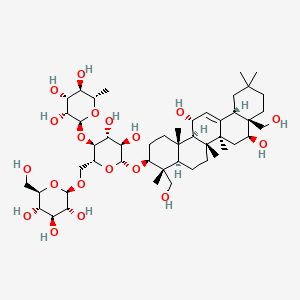
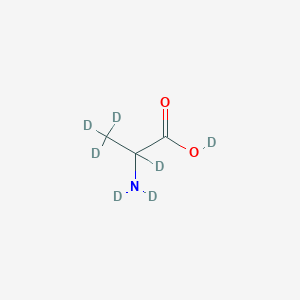


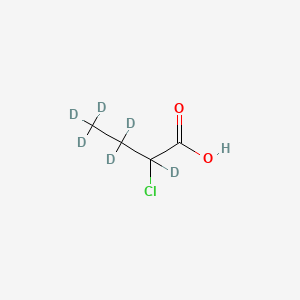
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
